1-(ethylsulfonyl)-N-(3-isopropoxyphenyl)-3-piperidinecarboxamide
Overview
Description
1-(ethylsulfonyl)-N-(3-isopropoxyphenyl)-3-piperidinecarboxamide, also known as ESIPC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Additionally, we will explore future directions for ESIPC research.
Scientific Research Applications
1-(ethylsulfonyl)-N-(3-isopropoxyphenyl)-3-piperidinecarboxamide has shown promising results in various scientific research applications. One of the most significant areas of research is its potential use in the treatment of cancer. 1-(ethylsulfonyl)-N-(3-isopropoxyphenyl)-3-piperidinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, 1-(ethylsulfonyl)-N-(3-isopropoxyphenyl)-3-piperidinecarboxamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-N-(3-isopropoxyphenyl)-3-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. Specifically, 1-(ethylsulfonyl)-N-(3-isopropoxyphenyl)-3-piperidinecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. By inhibiting HDACs, 1-(ethylsulfonyl)-N-(3-isopropoxyphenyl)-3-piperidinecarboxamide can induce apoptosis in cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects
1-(ethylsulfonyl)-N-(3-isopropoxyphenyl)-3-piperidinecarboxamide has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-(ethylsulfonyl)-N-(3-isopropoxyphenyl)-3-piperidinecarboxamide has been shown to have antioxidant effects, which can protect cells from oxidative damage. 1-(ethylsulfonyl)-N-(3-isopropoxyphenyl)-3-piperidinecarboxamide has also been found to inhibit the activity of certain enzymes involved in cholesterol metabolism, which could make it a potential treatment for hypercholesterolemia.
Advantages and Limitations for Lab Experiments
1-(ethylsulfonyl)-N-(3-isopropoxyphenyl)-3-piperidinecarboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and purified for research purposes. In addition, 1-(ethylsulfonyl)-N-(3-isopropoxyphenyl)-3-piperidinecarboxamide has been found to be relatively stable and non-toxic, making it safe for use in lab experiments. However, one limitation of 1-(ethylsulfonyl)-N-(3-isopropoxyphenyl)-3-piperidinecarboxamide is that its mechanism of action is not fully understood, which could make it difficult to design experiments to test its efficacy in certain applications.
Future Directions
For 1-(ethylsulfonyl)-N-(3-isopropoxyphenyl)-3-piperidinecarboxamide research include its use in combination with other drugs, the development of analogs, and further exploration of its potential therapeutic applications.
properties
IUPAC Name |
1-ethylsulfonyl-N-(3-propan-2-yloxyphenyl)piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-4-24(21,22)19-10-6-7-14(12-19)17(20)18-15-8-5-9-16(11-15)23-13(2)3/h5,8-9,11,13-14H,4,6-7,10,12H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMGDWFYHYTOAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=CC=C2)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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